Guaiapate

Description

structure

Structure

3D Structure

Properties

IUPAC Name |

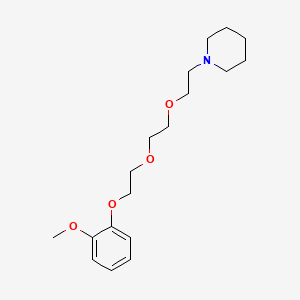

1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVFOZYARYOARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234394 | |

| Record name | Guaiapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852-42-6 | |

| Record name | Guaiapate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiapate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiapate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIAPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDL7R8N38D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and synthesis of Guaifenesin

An In-depth Technical Guide to the Discovery and Synthesis of Guaifenesin

Introduction

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely recognized expectorant used for the symptomatic relief of chest congestion and coughs associated with various respiratory conditions.[1][2][3] It remains the only expectorant legally marketed in the United States for over-the-counter (OTC) use.[1] This technical guide provides a comprehensive overview of the historical discovery, chemical synthesis, mechanism of action, and clinical pharmacology of guaifenesin, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The origins of guaifenesin trace back to the guaiac tree (Guaiacum genus), a plant native to the Americas.[4] Indigenous peoples in the Americas used extracts from this tree as a remedy for various illnesses. Spanish explorers encountered guaiacum wood in the 16th century, and it was subsequently introduced to Europe, where it gained a reputation for treating syphilis and other ailments. For centuries, the resin from the "Tree of Life" (lignum vitae) was recognized for its ability to treat sore throats and rheumatic pains.

The modern medical use of guaifenesin began in the 20th century. It was first formally approved by the U.S. Food and Drug Administration (FDA) in 1952. In 1989, the FDA reclassified guaifenesin as a Category I agent (generally recognized as safe and effective) and included it in the final monograph for OTC use as an expectorant for colds and stable chronic bronchitis. The development of a 12-hour extended-release (ER) formulation was approved in 2002, leading the FDA to remove unapproved timed-release versions from the market by 2007.

Chemical Synthesis

Guaifenesin is synthesized through several methods, most commonly via the Williamson ether synthesis. This method involves the etherification of guaiacol (2-methoxyphenol) with a glycerol derivative.

Primary Synthesis Route: Williamson Ether Synthesis

The most established method for synthesizing guaifenesin is the reaction of guaiacol with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide (NaOH).

Reaction: Guaiacol + 3-chloro-1,2-propanediol + NaOH → Guaifenesin + NaCl + H₂O

Mechanism:

-

Deprotonation: The hydroxide ion (from NaOH) deprotonates the phenolic hydroxyl group of guaiacol, forming a sodium phenoxide intermediate.

-

Nucleophilic Attack (SN2): The resulting phenoxide anion acts as a nucleophile and attacks the primary carbon of 3-chloro-1,2-propanediol, displacing the chloride ion in a classic SN2 reaction to form the ether linkage.

An alternative approach within the Williamson synthesis framework uses glycidol instead of 3-chloro-1,2-propanediol. The reaction of guaiacol with glycidol can be catalyzed by acids, bases, or tertiary amines to yield guaifenesin.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative laboratory-scale synthesis of guaifenesin.

Materials:

-

Guaiacol (2-methoxyphenol)

-

3-chloro-1,2-propanediol

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Dichloromethane and Hexane for extraction and purification

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide in water.

-

Phenoxide Formation: Slowly add guaiacol to the NaOH solution. The mixture is stirred as the guaiacol reacts to form sodium guaiacolate.

-

Etherification: Dissolve 3-chloro-1,2-propanediol in water and add it to the reaction mixture. Heat the mixture under reflux for several hours to facilitate the SN2 reaction.

-

Neutralization and Extraction: After cooling, neutralize the mixture with hydrochloric acid. Extract the crude guaifenesin using dichloromethane.

-

Purification: Add hexane in portions to the dichloromethane extract to precipitate the guaifenesin. The solid product is then collected by filtration.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., propionitrile) to yield high-purity guaifenesin crystals.

Mechanism of Action

Guaifenesin's primary function is as an expectorant, which it achieves by modifying the properties of respiratory tract mucus. While the exact mechanism is not fully elucidated, several pathways are proposed.

-

Gastro-pulmonary Reflex: The leading theory suggests that guaifenesin acts as an irritant to the gastric mucosa. This irritation stimulates vagal nerve receptors, leading to a reflex increase in parasympathetic activity that promotes the secretion of a less viscous fluid from respiratory tract glands.

-

Direct Action: Some in vitro studies suggest a direct effect on respiratory epithelial cells, where guaifenesin may inhibit mucin (MUC5AC) production and reduce the viscoelasticity of mucus.

-

Hydration and Rheology: By increasing the volume and hydration of secretions, guaifenesin reduces mucus viscosity and adhesiveness. This action enhances mucociliary clearance, allowing the cilia to more effectively move loosened secretions out of the airways, making coughs more productive.

-

Cough Reflex Sensitivity: Studies have also indicated that guaifenesin can inhibit cough reflex sensitivity in patients with upper respiratory tract infections (URIs), suggesting a potential central antitussive effect.

Pharmacokinetics and Efficacy

Pharmacokinetic Profile

Guaifenesin is rapidly absorbed and metabolized following oral administration.

| Parameter | Value (Adults) | Value (Children, 2-17 yrs) | Reference(s) |

| Absorption | Well absorbed from GI tract | Well absorbed from GI tract | |

| Tmax (Peak Time) | ~1.69 h (IR); 1.5-2.5 h (ER) | ~0.5 h (solution) | |

| Metabolism | Rapid hepatic oxidation and demethylation | Similar to adults | |

| Primary Metabolite | β-(2-methoxyphenoxy)-lactic acid (inactive) | Not specified, presumed similar | |

| Elimination Half-Life | ~1 hour | ~1 hour | |

| Excretion | Primarily renal (as metabolites) | Primarily renal | |

| Oral Clearance | ~94.8 L/h | Varies with age |

IR = Immediate-Release; ER = Extended-Release

Clinical Efficacy

The clinical evidence for guaifenesin's efficacy is mixed, with some studies demonstrating benefit while others find no significant effect compared to placebo, particularly in acute respiratory infections.

| Study / Condition | Design | Key Findings | Reference(s) |

| Acute URIs | Double-blind, placebo-controlled | Significantly reduced sputum thickness and quantity compared to placebo. | |

| Acute URIs | Double-blind, placebo-controlled | Inhibited cough reflex sensitivity in patients with viral URIs. | |

| Acute URIs | Multi-center, placebo-controlled (n=378) | No significant differences in sputum volume, viscosity, or other properties compared to placebo. | |

| Chronic Bronchitis | Double-blind, placebo-controlled | Reduced sputum volume and viscosity, improved ease of expectoration, and reduced cough intensity. | |

| Chronic Bronchitis | Double-blind, placebo-controlled, crossover | Decreased sputum adhesiveness and quantity (dry weight). | |

| Chronic Bronchitis (Long-term) | 12-week, open-label (GASP Study) | Clinically meaningful reductions in cough and sputum severity; improved quality of life. |

Despite conflicting data in acute settings, evidence appears more consistent for its approved use in stable chronic bronchitis, where it helps loosen phlegm and thin bronchial secretions.

Clinical Trial Protocol Example

The following outlines a typical methodology for a clinical trial evaluating the efficacy of guaifenesin in acute respiratory tract infections.

Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy of Extended-Release Guaifenesin on Sputum Properties in Adults with Acute Respiratory Tract Infection.

Methodology:

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Selection: Enroll adult and adolescent subjects with a productive cough from an acute RTI for ≤ 5 days, experiencing at least two of the following: cough, thickened mucus, or chest congestion.

-

Intervention: Randomize subjects to receive either extended-release guaifenesin (e.g., 1200 mg) or a matching placebo, administered orally twice daily for 7-8 days.

-

Data Collection & Outcome Measures:

-

Primary Endpoint: Change from baseline in 24-hour sputum volume.

-

Secondary Endpoints: Changes in sputum properties (viscosity, elasticity, percent solids, interfacial tension), and patient-reported outcomes via questionnaires (e.g., Cough and Sputum Assessment Questionnaire, CASA-Q) assessing cough severity, chest congestion, and mucus thickness.

-

-

Sample Collection: Collect single sputum samples on Days 1, 3, 4, and 8. Collect 24-hour sputum samples on Days 1 and 4 for volume analysis.

-

Statistical Analysis: Analyze differences between the guaifenesin and placebo groups using appropriate statistical tests (e.g., ANCOVA for continuous variables) with significance set at p < 0.05.

Conclusion

From its natural origins in the guaiac tree to its modern synthesis and widespread use, guaifenesin has a long history as a medicinal agent. While its synthesis via the Williamson ether reaction is well-established, its precise mechanism of action continues to be an area of research. Clinical data supports its role in managing mucus-related symptoms in stable chronic bronchitis, though its efficacy in acute respiratory infections remains a subject of debate. Future research focusing on objective clinical endpoints will be crucial to further delineate the therapeutic potential of this enduring expectorant.

References

Guaifenesin's Effects on Mucus Viscosity: A Technical Review

Executive Summary: Guaifenesin is a widely utilized over-the-counter expectorant marketed for its ability to thin and loosen respiratory mucus. Its mechanism of action is multifaceted, involving both a neurogenic reflex and direct effects on airway epithelial cells. Preclinical in vitro data robustly supports guaifenesin's role in reducing mucus viscoelasticity and improving mucociliary transport by decreasing the production of the MUC5AC mucin. However, clinical evidence remains inconsistent, with several studies in patients with acute respiratory infections failing to demonstrate a significant effect on sputum rheology compared to placebo. This document provides a detailed examination of the existing scientific literature, summarizing quantitative data, outlining experimental protocols, and visualizing the proposed mechanisms of action.

Introduction to Mucus Rheology and Guaifenesin

Airway mucus is a complex viscoelastic gel that serves as a primary defense mechanism for the respiratory system. Its properties are largely determined by the concentration and cross-linking of mucin glycoproteins, primarily MUC5AC and MUC5B. Optimal mucus viscosity and elasticity are critical for effective mucociliary clearance (MCC), the process by which cilia propel the mucus layer, trapping and removing inhaled particulates and pathogens. In hypersecretory conditions such as chronic bronchitis or acute respiratory tract infections, mucus can become excessively thick and tenacious, impairing MCC and leading to airway obstruction.[1][2]

Mucoactive agents aim to restore normal mucus properties. Guaifenesin (glyceryl guaiacolate) is an expectorant believed to act by increasing the volume and reducing the viscosity of bronchial secretions, thereby making coughs more productive.[1][3][4] While it is the only expectorant legally marketed in the United States for thinning bronchial secretions, its precise effects on mucus viscosity are a subject of ongoing investigation, with notable differences between in vitro and in vivo findings.

Mechanisms of Action

Guaifenesin's effects on mucus are attributed to two primary mechanisms: an indirect neurogenic pathway and direct actions on the respiratory epithelium.

The Gastro-Pulmonary Vagal Reflex

The traditional and most cited mechanism for guaifenesin is the stimulation of a gastro-pulmonary reflex. Oral administration of guaifenesin is thought to irritate the gastric mucosa, which stimulates vagal afferent nerve endings. This action triggers a reflex efferent parasympathetic stimulation of respiratory tract glands (submucosal glands and goblet cells), leading to an increase in the volume and hydration of airway secretions. This increased hydration theoretically reduces mucus viscosity and adhesiveness.

Direct Effects on Airway Epithelial Cells

More recent in vitro studies using differentiated human airway epithelial cells have revealed that guaifenesin can also act directly on the airway epithelium. At clinically relevant concentrations, guaifenesin has been shown to suppress the production and secretion of the MUC5AC mucin protein in a dose-dependent manner. Since MUC5AC is a primary determinant of mucus viscoelasticity, its reduction leads to decreased mucus viscosity and elasticity. This alteration in mucus rheology is associated with a significant increase in the rate of mucociliary transport.

Preclinical Evidence from In Vitro Models

The most compelling quantitative data on guaifenesin's effect on mucus viscosity comes from studies on differentiated human bronchial epithelial cells cultured at an air-liquid interface (ALI), a model that closely mimics the physiological conditions of the respiratory tract.

Experimental Protocols

A representative workflow for these in vitro studies involves several key steps:

-

Cell Culture: Primary human bronchial epithelial cells are seeded on permeable supports and cultured at an air-liquid interface for several weeks to allow for full differentiation into a mucociliary epithelium, complete with ciliated cells and mucus-producing goblet cells.

-

Treatment: Clinically relevant concentrations of guaifenesin are added to the basolateral medium, simulating systemic delivery of the drug. In some studies, mucus hypersecretion is first induced by treating cells with an inflammatory mediator like Interleukin-13 (IL-13).

-

Mucin Quantification: Apical secretions and cell lysates are collected. The amount of MUC5AC protein is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Rheological Analysis: The viscoelastic properties (elastic modulus G' and viscous modulus G'') of the apical mucus secretions are measured. This is often performed using a micro-cone and plate rheometer or a micro parallel plate rheometer.

-

Mucociliary Transport (MCT) Rate: The movement of cell debris or added microbeads across the epithelial surface is recorded via video microscopy, and the transport rate is calculated.

Quantitative Data Summary

In vitro studies consistently demonstrate that guaifenesin significantly reduces mucus viscosity and elasticity.

| Parameter Measured | Treatment Condition | Result | Reference |

| Mucus Viscoelasticity | Guaifenesin (30 µM) on IL-13 stimulated cells (24h) | Elastic Modulus (G') reduced to 10% of IL-13 only values. | |

| Guaifenesin (0-200 µg/mL) on unstimulated cells (1h & 6h) | Significant, dose-dependent decrease in mucus viscosity and elasticity. | ||

| Mucin Production | Guaifenesin at clinically relevant concentrations | Dose-dependent suppression of MUC5AC protein production. | |

| Guaifenesin (2 or 20 µg/mL) on unstimulated cells (24h) | Significantly suppressed mucin production and secretion. | ||

| Mucociliary Transport | Guaifenesin (30 µM) on IL-13 stimulated cells (24h) | >6-fold increase in Mucociliary Transport (MCT) rate. | |

| Guaifenesin (2-200 µg/mL) on unstimulated cells (6h) | Significantly enhanced MCT rates. |

Table 1: Summary of Quantitative Data from In Vitro Studies on Human Airway Epithelial Cells.

Clinical Evidence

In contrast to the clear effects seen in vitro, data from clinical trials in human subjects are mixed and often fail to show a significant impact on the physical properties of sputum.

Experimental Protocols

Clinical studies typically employ a double-blind, placebo-controlled design.

-

Participants: Subjects are enrolled based on specific criteria, such as having a productive cough from an acute respiratory tract infection (RTI) or stable chronic bronchitis.

-

Intervention: Participants receive either a standard or extended-release formulation of guaifenesin or a matching placebo for a defined period (e.g., 7-8 days).

-

Sputum Collection: Subjects provide sputum samples at baseline and at various time points throughout the study. In some studies, 24-hour sputum collections are analyzed for total volume.

-

Sputum Analysis: The collected sputum is analyzed for various properties:

-

Rheology: Viscosity and elasticity are measured.

-

Other Physical Properties: Interfacial tension and percent solids (hydration) may also be assessed.

-

-

Mucociliary Clearance: In some studies, mucociliary clearance is measured directly using techniques like the saccharine transit time (STT), where the time taken to taste a saccharin particle placed in the nose is recorded.

Quantitative Data Summary

A large, multi-center clinical trial published in 2014 investigated the effects of 1200 mg/day of extended-release guaifenesin in 378 adolescents and adults with acute RTIs. The study found no statistically significant differences between the guaifenesin and placebo groups in any measured sputum properties. Another study in healthy volunteers also found no effect on nasal mucociliary clearance.

| Parameter Measured | Guaifenesin Group | Placebo Group | P-Value | Reference |

| Sputum Volume | No significant change | No significant change | 0.41 | |

| Sputum Viscosity | No significant change | No significant change | 0.45 | |

| Sputum Elasticity | No significant change | No significant change | 0.71 | |

| Sputum % Solids | No significant change | No significant change | 0.69 | |

| Saccharine Transit Time | No significant change from baseline | No significant change from baseline | 0.94 | |

| Ciliary Beat Frequency | No significant change from baseline | No significant change from baseline | 0.46 |

Table 2: Summary of Quantitative Data from Placebo-Controlled Clinical Trials.

Discussion and Future Directions

The discrepancy between robust in vitro evidence and negative clinical trial data is significant. Several factors may contribute to this:

-

Complexity of In Vivo Sputum: In vitro mucus is primarily composed of mucins and water. In contrast, clinical sputum from infected patients is a complex mixture containing mucins, inflammatory cells, cellular debris, bacteria, and plasma exudates, all of which contribute to its rheological properties. Guaifenesin's effects on mucin production may be masked by these other components.

-

Mechanism of Action: The primary mechanism in patients may be the gastro-pulmonary reflex, which increases hydration. This effect might be less pronounced or harder to measure than the direct suppression of mucin production seen in cell cultures. Adequate patient hydration is also a critical confounding variable.

-

Study Population: The 2014 clinical trial focused on acute RTIs. Guaifenesin's benefits may be more apparent in conditions of stable chronic mucus hypersecretion, such as chronic bronchitis, where mucin overproduction is the primary driver of pathology. Older studies in patients with chronic bronchitis did report a significant decrease in sputum viscosity.

Future research should focus on reconciling these differences. Studies using more advanced rheological techniques on sputum from patients with stable chronic bronchitis are warranted. Furthermore, exploring the direct effects of guaifenesin on MUC5B, the other major respiratory mucin, could provide additional insights.

Conclusion

The effect of guaifenesin on mucus viscosity is complex. Strong preclinical evidence from in vitro models of human airway epithelium demonstrates that guaifenesin can directly suppress MUC5AC mucin production, leading to a significant reduction in mucus viscosity and elasticity and an improvement in mucociliary transport. However, this effect has not been consistently replicated in clinical trials involving patients with acute respiratory infections, which showed no significant change in sputum rheology compared to placebo. The proposed neurogenic gastro-pulmonary reflex, which increases secretion hydration, remains a plausible mechanism in vivo. For drug development professionals and researchers, guaifenesin serves as a case study in the challenges of translating in vitro mucoactivity to demonstrable clinical efficacy, highlighting the need for patient population stratification and comprehensive rheological analysis in future studies.

References

The Pharmacokinetics and Pharmacodynamics of Guaifenesin: A Technical Guide

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of guaifenesin, an expectorant widely used in the management of cough and congestion. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, disposition in the body, and the experimental methodologies used for its characterization.

Pharmacokinetics

Guaifenesin is rapidly and efficiently absorbed and metabolized in the body. Its pharmacokinetic profile is characterized by a short half-life, necessitating specific dosing strategies to maintain therapeutic efficacy.

Absorption

Following oral administration, guaifenesin is well absorbed from the gastrointestinal tract.[1][2] In adults receiving an immediate-release formulation, the maximum plasma concentration (Cmax) is typically reached within 1.69 hours.[1] In pediatric subjects, this time to Cmax (Tmax) is even shorter, at approximately 0.5 hours.[1][3]

Distribution

Metabolism

Guaifenesin undergoes rapid and extensive metabolism, primarily in the liver. The main metabolic pathway involves oxidation to β-(2-methoxyphenoxy)-lactic acid. Another significant pathway is O-demethylation, carried out by microsomal O-demethylase, which produces hydroxy-guaifenesin. These metabolites are inactive. Approximately 40% of a dose is excreted as the demethylated metabolite within three hours.

Excretion

The metabolites of guaifenesin are primarily excreted in the urine. After a 400 mg oral dose, over 60% is hydrolyzed and excreted within seven hours. The parent drug is typically not detectable in the urine. The plasma half-life of guaifenesin is approximately one hour in both adult and pediatric populations, and the drug is generally not detectable in the blood 8 hours after a single dose.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of guaifenesin across different populations and formulations.

Table 1: Pharmacokinetic Parameters of Guaifenesin in Adults

| Parameter | Immediate-Release (IR) Formulation | Reference |

| Tmax (Time to Peak Concentration) | 1.69 h | |

| t½ (Elimination Half-Life) | ~1 h (0.86 h) | |

| Apparent Volume of Distribution (Vd/F) | 116 L (CV=45.7%) | |

| Clearance (CL/F) | 94.8 L/h (CV=51.4%) |

Table 2: Pharmacokinetic Parameters of Guaifenesin in Pediatric Populations (Single-Dose Oral Solution)

| Age Group | Dose | Tmax (median) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Reference |

| 2-5 years | 100 mg | 0.5 h | 1003 | 1968 | 0.8 | |

| 6-11 years | 200 mg | 0.5 h | 1793 | 3156 | 1.0 | |

| 12-17 years | 200 mg | 0.5 h | 1297 | 2717 | 1.3 | |

| 12-17 years | 400 mg | 0.5 h | 2316 | 4062 | 1.3 |

Pharmacodynamics

Guaifenesin's primary pharmacodynamic effect is its expectorant action, which involves multiple mechanisms to modify airway mucus and facilitate its removal.

Mechanism of Action

The expectorant effect of guaifenesin is believed to result from both indirect and direct actions on the respiratory tract.

-

Neurogenic Gastro-Pulmonary Reflex: The principal proposed mechanism is the stimulation of vagal afferent nerves in the gastric mucosa. This irritation triggers a reflex action (the gastro-pulmonary reflex) that leads to increased glandular exocytosis and hydration of airway mucus, making it less viscous and easier to expel. This is supported by studies in rats where oral, but not intravenous, administration of guaifenesin increased respiratory secretions.

-

Direct Effects on Airway Epithelium: Recent in vitro studies using differentiated human airway epithelial cells have shown that guaifenesin has direct effects at clinically relevant concentrations. These effects include a significant decrease in mucin (MUC5AC) production and a reduction in mucus viscosity and elasticity.

-

Enhanced Mucociliary Clearance: By increasing hydration and reducing mucus viscoelasticity, guaifenesin enhances the efficacy of the mucociliary apparatus in clearing secretions from the upper and lower airways. Studies in patients with chronic bronchitis have demonstrated that guaifenesin can improve mucociliary clearance.

-

Cough Reflex Modulation: Guaifenesin has been shown to inhibit cough reflex sensitivity in patients with acute upper respiratory tract infections (URTIs), though this effect was not observed in healthy volunteers. This suggests it may act on hypersensitive cough receptors present during an infection.

-

Other Potential Mechanisms: Some research suggests that guaifenesin may also possess muscle relaxant and anticonvulsant properties, possibly through antagonism of NMDA receptors.

Signaling Pathway Diagram

Caption: Proposed neurogenic mechanism of guaifenesin's expectorant action.

Experimental Protocols

The characterization of guaifenesin's pharmacokinetics and pharmacodynamics relies on specific and validated experimental methods.

Quantification of Guaifenesin in Human Plasma by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.

-

Principle: The method involves protein precipitation or solid-phase extraction (SPE) of guaifenesin and a stable isotope-labeled internal standard (e.g., rac-Guaifenesin-d3) from plasma. Samples are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).

-

Sample Preparation (SPE Protocol):

-

To 100 µL of a plasma sample, add the internal standard working solution.

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatography and Mass Spectrometry:

-

LC Column: C18 reverse-phase column (e.g., Cosmosil 5C18-MS-II).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with formic acid).

-

Detection: Tandem mass spectrometer operating in MRM mode, monitoring specific precursor-to-product ion transitions for both guaifenesin and the internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of guaifenesin in plasma.

In Vitro Assessment of Mucus Properties

-

Model: Differentiated human airway epithelial cells grown at an air-liquid interface to mimic the physiological conditions of the respiratory tract.

-

Protocol:

-

Culture primary human airway epithelial cells until a differentiated, mucociliary phenotype is established.

-

Optionally, pre-treat cells with an inflammatory mediator like Interleukin-13 (IL-13) to induce mucus hypersecretion.

-

Treat the cell cultures with varying, clinically relevant concentrations of guaifenesin.

-

Collect secreted mucus from the apical surface.

-

Analyze mucus for key parameters:

-

Mucin Production: Quantify MUC5AC protein levels using an enzyme-linked immunosorbent assay (ELISA).

-

Viscoelasticity: Measure mucus viscosity and elasticity using a rheometer.

-

Mucociliary Clearance (MCC): Assess the transport rate of particles placed on the cell surface using video microscopy.

-

-

Clinical Assessment of Cough Reflex Sensitivity

-

Design: A double-blind, randomized, placebo-controlled study.

-

Population: Subjects with symptoms of an acute upper respiratory tract infection, as well as a control group of healthy volunteers.

-

Protocol:

-

Administer a single dose of guaifenesin (e.g., 400 mg or 600 mg) or a matching placebo to subjects.

-

At a specified time post-dose, perform a cough challenge.

-

The challenge involves the inhalation of nebulized capsaicin at progressively increasing concentrations.

-

The primary endpoint is the concentration of capsaicin required to induce a specific number of coughs (e.g., C2 or C5).

-

A significant increase in the capsaicin concentration required to elicit a cough after treatment indicates a reduction in cough reflex sensitivity.

-

References

Guaifenesin's Potential as a Muscle Relaxant: A Technical Guide

Introduction

Guaifenesin, widely recognized for its expectorant properties in over-the-counter cough and cold remedies, has garnered increasing interest for its potential as a centrally acting muscle relaxant.[1] This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence supporting this indication, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of guaifenesin's muscle relaxant effects.

Mechanism of Action

The primary proposed mechanism for guaifenesin's muscle relaxant effects is its action within the central nervous system (CNS). It is believed to selectively depress nerve impulse transmission at the internuncial neuron level of the spinal cord, brainstem, and subcortical regions of the brain.[2][3] This action is thought to be mediated, at least in part, through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[1]

NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated cation channel, plays a crucial role in excitatory synaptic transmission.[4] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a magnesium ion (Mg2+) block, which occurs upon depolarization of the postsynaptic membrane. Upon opening, the NMDA receptor channel allows the influx of calcium ions (Ca2+), which act as a second messenger in various intracellular signaling pathways. By acting as an antagonist at the NMDA receptor, guaifenesin may reduce the influx of Ca2+ and subsequently dampen neuronal excitability, leading to muscle relaxation.

Quantitative Data

Preclinical Data

A study investigating the anticonvulsant and muscle relaxant properties of guaifenesin in a mouse model of pentylenetetrazol (PTZ)-induced seizures provides key quantitative insights.

| Parameter | Dose (mg/kg, i.p.) | Result |

| Increase in Latency to Clonic Seizure | 100 | 141.8% |

| 200 | 124.2% | |

| 300 | 473% | |

| 400 | 1721% | |

| ED₅₀ for Protection Against Clonic Seizure | 744.88 | (95% CI: 360-1540) |

| ED₅₀ for Protection Against Tonic-Clonic Seizure | 256 | (95% CI: 178-363) |

| Neuromuscular Coordination | 100, 200, 300, 400 | Significant reduction at all doses |

Table 1: Preclinical Efficacy of Guaifenesin in a Mouse Seizure Model

Clinical Data

A Phase II, multicenter, placebo-controlled study evaluated the efficacy and safety of guaifenesin for upper back, neck, and shoulder pain and muscle spasm.

| Treatment Group | N | Mean Change in Muscle Spasm Score (7 days) | % Greater Reduction vs. Placebo | % Greater Reduction vs. 600 mg |

| Guaifenesin 1200 mg BID | 26 | 1.77 | 25% | 16% |

| Placebo (for 1200 mg) | 13 | 1.42 | - | - |

| Guaifenesin 600 mg BID | 25 | 1.53 | - | - |

| Placebo (for 600 mg) | 13 | 1.74 | - | - |

Table 2: Primary Efficacy Endpoint in a Phase II Clinical Trial (Note: Differences were not statistically significant)

| Outcome Measure | Comparison | Day 4 | Day 7 |

| Global Assessment of Treatment Helpfulness (GATH) | 1200 mg BID vs. Placebo | p = 0.0211 | Not significant |

| Muscle Relaxation | 1200 mg BID vs. Placebo | p = 0.0523 (borderline) | Not significant |

Table 3: Secondary Efficacy Endpoints at Day 4 and Day 7

Veterinary Data

Guaifenesin is routinely used as a muscle relaxant in veterinary anesthesia, particularly in large animals.

| Animal Model | Dose | Route | Outcome |

| Horses | 100 mg/kg | IV Infusion | Induction of muscle relaxation and immobilization as an adjunct to anesthesia. |

| Horses | 73 ± 18 mg/kg (with propofol) | IV | Anesthetic induction in 50% of horses. |

| Horses | 90 mg/kg (with propofol) | IV | Estimated to immobilize >99% of calm, healthy adult horses. |

| Rabbits | 200 mg/kg | IV | Abolished pedal, palpebral, and corneal reflexes for up to 15 minutes. |

| Dogs | 100 mg/kg | IV | Significantly reduced the required propofol dose for tracheal intubation (p=0.04). |

Table 4: Effective Doses of Guaifenesin for Muscle Relaxation in Veterinary Medicine

Experimental Protocols

Preclinical Study: Anticonvulsant and Muscle Relaxant Effects

-

Animal Model: Male albino mice.

-

Methodology: Pentylenetetrazol (PTZ)-induced convulsion model.

-

Drug Administration: Guaifenesin (100, 200, 300, or 400 mg/kg) or vehicle (0.25% Tween) was administered via intraperitoneal (i.p.) injection 30 minutes prior to the injection of PTZ (95 mg/kg).

-

Assessments:

-

Latency to the onset of myoclonic, clonic, and tonic-clonic convulsions.

-

Percentage of animals exhibiting convulsions.

-

Percentage of mortality.

-

Neuromuscular coordination assessed using the Rotarod test.

-

Clinical Study: Phase II Proof-of-Concept Trial

-

Study Design: A multicenter, placebo-controlled, repeat-dose, parallel-group study.

-

Participants: Adults experiencing acute pain and muscle spasm in their upper back, neck, or shoulder.

-

Intervention: Participants were randomly assigned to one of four groups:

-

Guaifenesin 600 mg twice daily (BID)

-

Guaifenesin 1200 mg BID

-

Matched placebo for 600 mg BID

-

Matched placebo for 1200 mg BID

-

-

Duration: 7 days.

-

Primary Endpoint: Change from baseline in muscle spasm relief, measured using an 11-point numeric rating scale (NRS) where 0=not present and 10=unbearable. The NRS was recorded twice daily and averaged over the 7-day treatment period.

-

Statistical Analysis: A linear mixed model was used, which included treatment as a fixed effect and the study site as a random effect.

Synthesis and Future Directions

The evidence presented suggests that guaifenesin possesses centrally acting muscle relaxant properties, likely mediated through NMDA receptor antagonism. While preclinical studies in animal models demonstrate clear dose-dependent effects, the clinical evidence in humans for musculoskeletal pain and spasm is currently suggestive but not statistically significant at the doses studied. The well-established use of guaifenesin in veterinary anesthesia provides strong support for its muscle relaxant capabilities.

Future research should focus on larger, adequately powered clinical trials to definitively determine the efficacy of higher doses of guaifenesin for various musculoskeletal conditions. Further elucidation of its precise molecular interactions with the NMDA receptor and other potential CNS targets will also be crucial for optimizing its therapeutic potential as a muscle relaxant.

References

An In-depth Technical Guide on the Early Clinical Efficacy of Guaifenesin

Introduction

Guaifenesin, a guaiac tree extract derivative, has a long history of use as a natural remedy, with its formal acceptance by the US Food and Drug Administration (FDA) in 1952.[1][2] It remains the only expectorant legally marketed in the United States under the FDA's Over-the-Counter (OTC) Monograph, primarily for the relief of wet cough and chest congestion.[1][3] This technical guide provides a detailed examination of the early clinical studies that formed the basis of its approval and established its role in managing respiratory conditions characterized by mucus hypersecretion, such as stable chronic bronchitis and acute upper respiratory tract infections (URTIs).[1] We will delve into the experimental protocols of these foundational trials, present quantitative data in a structured format, and illustrate the proposed mechanisms of action and experimental workflows.

Core Mechanisms of Action

Early research into guaifenesin's pharmacological effects proposed several mechanisms through which it exerts its expectorant and mucoactive properties. These are not mutually exclusive and contribute to its overall clinical effect of making coughs more productive. The primary proposed mechanisms include increasing the volume and reducing the viscosity of bronchial secretions, which enhances their clearance.

One long-standing theory is the stimulation of a "gastro-pulmonary reflex." It is thought that guaifenesin irritates the gastric mucosa, which in turn stimulates parasympathetic activity, leading to increased secretions in the respiratory tract. More recent in vitro studies suggest a more direct action on the respiratory epithelium itself, involving the modulation of mucin production and a direct improvement of mucociliary clearance (MCC).

Further studies have also identified that guaifenesin can inhibit cough reflex sensitivity, particularly in patients with URTIs whose cough receptors are transiently hypersensitive. This effect was not observed in healthy volunteers, suggesting a targeted action in pathological states.

Early Clinical Studies in Chronic Bronchitis

The inclusion of guaifenesin in the 1989 Final OTC Monograph was substantially supported by four key clinical studies conducted in patients with chronic bronchitis. In these chronic respiratory conditions, symptoms like excess mucus and cough are more stable, allowing for more consistent observation of treatment effects.

Experimental Protocols and Methodologies

A pivotal early study by Hirsch et al. (1973) investigated the expectorant effect of glyceryl guaiacolate (guaifenesin) in patients with chronic bronchitis.

-

Study Design: The study was a controlled in vivo and in vitro investigation.

-

Patient Population: The trial included patients diagnosed with chronic bronchitis.

-

Intervention: Patients received guaifenesin.

-

Outcome Measures: The primary endpoints were objective changes in sputum characteristics. Specifically, the study measured sputum adhesiveness and quantity (dry weight). Another study by Chodosh (1973) also focused on objective sputum changes.

The general workflow for these early clinical trials involved screening patients, establishing a baseline, administering the drug or a placebo over a set period, and then evaluating outcomes through both subjective patient reports and objective sputum analysis.

Quantitative Data Summary

While some early studies reported effects comparable to placebo, others provided support for guaifenesin's efficacy on sputum properties. Many of these early trials, however, were conducted in small patient cohorts and often lacked robust statistical analysis or used doses lower than the currently approved range of 1200-2400 mg/day.

| Study / Finding | Parameter Measured | Result with Guaifenesin | Comparison Group | Statistical Significance | Reference |

| Chodosh (1973) | Sputum Adhesiveness | Significantly Decreased | Placebo | Reported as Significant | |

| Chodosh (1973) | Sputum Quantity (Dry Weight) | Significantly Decreased | Placebo | Reported as Significant | |

| Chodosh (1973) | Ease of Expectoration | Improved | Placebo | Reported as Significant | |

| Wójcicki et al. | Tenaciousness of Sputum | 79% of patients reported subjective improvement | Placebo (21.8% improvement) | Not explicitly stated | |

| Finiguerra et al. | Sputum Volume & Viscosity | Reduction observed | Placebo | Not explicitly stated | |

| General Finding | Sputum Volume | Increased | Placebo | Mixed Results | |

| General Finding | Ease of Expectoration | Greater | Placebo | Mixed Results |

Early Clinical Studies in Acute Upper Respiratory Tract Infections (URTIs)

The efficacy of guaifenesin as an expectorant was also examined in the context of acute URTIs, which are commonly associated with the common cold.

Experimental Protocols and Methodologies

A notable early double-blind trial was conducted by Robinson et al. (1977) to assess if guaifenesin was superior to placebo for cough associated with an acute URTI.

-

Study Design: Double-blind, placebo-controlled trial.

-

Patient Population: 239 adult patients with moderate-to-severe dry or productive cough from an acute URTI.

-

Intervention: 200 mg of guaifenesin syrup, administered four times per day for three days.

-

Outcome Measures: Efficacy was evaluated through subjective patient assessments of symptoms (cough frequency, intensity, chest discomfort) and sputum quality/quantity, as well as physicians' global evaluations.

Another study by Kuhn et al. (1982) also used a double-blind design to evaluate guaifenesin's effect on cough frequency in young adults with a cold.

-

Study Design: Double-blind, placebo-controlled study.

-

Patient Population: 65 young adults with cough secondary to a cold.

-

Intervention: 400 mg of guaifenesin syrup every 6 hours for a total of 6 doses.

-

Outcome Measures: Subjective assessment via patient questionnaires and objective cough counts using audio recordings.

Quantitative Data Summary

The results from early URTI studies showed some benefits, primarily based on subjective, patient-reported outcomes.

| Study / Finding | Parameter Measured | Result with Guaifenesin | Comparison Group | Statistical Significance | Reference |

| Robinson et al. (1977) | Cough Frequency & Intensity | Decreased | Placebo | Reported as Significant | |

| Robinson et al. (1977) | Sputum Thickness | Significantly Thinner/Reduced | Placebo | Reported as Significant | |

| Robinson et al. (1977) | Sputum Quantity | Reduced | Placebo | Reported as Significant | |

| Robinson et al. (1977) | Physician's Global Effectiveness | Improved | Placebo | Reported as Significant | |

| Kuhn et al. (1982) | Sputum Thickness (Subjective) | Statistically significant decrease | Placebo | Reported as Significant | |

| Kuhn et al. (1982) | Cough Count (Objective) | Failed to significantly reduce | Placebo | Not Significant |

The foundational clinical studies on guaifenesin, primarily from the 1970s and 1980s, established its role as a safe and effective expectorant, leading to its inclusion in the FDA's OTC Monograph. These early trials, while limited by smaller sample sizes and a reliance on subjective measures, demonstrated clinically meaningful improvements in patients with both chronic bronchitis and acute URTIs. Key findings pointed towards guaifenesin's ability to reduce sputum thickness and adhesiveness, increase the ease of expectoration, and decrease cough symptoms. This body of work paved the way for later, more methodologically rigorous studies with extended-release formulations, but it was these initial investigations that provided the core evidence for guaifenesin's enduring place in the management of productive cough.

References

The Role of Guaifenesin in Upper Respiratory Tract Infections: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Guaifenesin is the only expectorant approved by the U.S. Food and Drug Administration for over-the-counter use and is a principal component in treatments for chest congestion and productive cough associated with upper respiratory tract infections (URTIs).[1][2][3][4] Its primary therapeutic goal is to render mucus less viscous and increase the volume of bronchial secretions, thereby making coughs more productive.[1] While its clinical use is widespread, the precise mechanisms of action and clinical efficacy are subjects of ongoing investigation, with some studies yielding conflicting results. This technical guide synthesizes the current understanding of guaifenesin's pharmacology, presents key clinical data, details relevant experimental protocols, and outlines future research directions for the development of novel mucoactive agents.

Mechanism of Action

The expectorant effect of guaifenesin is thought to be mediated through at least two distinct, and potentially complementary, pathways: a systemic reflex mechanism and a direct action on respiratory epithelial cells.

1.1 Gastro-pulmonary Vagal Reflex The traditional and most cited mechanism proposes that guaifenesin acts as an irritant to the gastric mucosa. This irritation stimulates vagal afferent nerve endings, initiating a reflex arc through the brainstem. This, in turn, triggers efferent parasympathetic activity, leading to glandular exocytosis in the respiratory tract. The result is an increase in the volume of more watery bronchial secretions, which helps to hydrate and thin the viscous mucus gel layer.

Caption: Proposed gastro-pulmonary reflex pathway for guaifenesin's action.

1.2 Direct Effects on Airway Epithelium Recent in vitro studies using differentiated human airway epithelial cells suggest a more direct role. At clinically relevant concentrations, guaifenesin has been shown to directly suppress the production and secretion of MUC5AC, a primary gel-forming mucin. This reduction in mucin concentration is associated with decreased mucus viscoelasticity and an increased rate of mucociliary transport, independent of the gastric reflex.

Clinical Efficacy and Quantitative Data

The clinical efficacy of guaifenesin in acute URTIs has been the subject of numerous studies, with varied outcomes. While some studies report significant improvements in patient-reported symptoms and sputum characteristics, others have found no measurable effect compared to placebo. This discrepancy highlights the challenges in objectively measuring mucus properties and symptom relief in acute respiratory infections.

Table 1: Summary of Quantitative Findings from Clinical and In Vitro Studies

| Parameter | Study Type / Population | Guaifenesin Dosage | Key Quantitative Outcome | Reference |

| Sputum Viscosity | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent decrease | |

| Sputum Elasticity | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent decrease | |

| Sputum Properties (Viscosity, Elasticity, Volume) | Adolescents & Adults with acute RTI | 1200 mg/day (ER) | No significant difference vs. placebo (P > 0.45) | |

| Mucociliary Transport | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent increase in transport rate | |

| Mucin (MUC5AC) Production | In vitro (Human airway cells) | 2-20 µg/mL | Significant suppression of mucin production | |

| Sputum Thickness & Quantity | Adults with acute URTIs | Not Specified | Significant reduction compared to placebo | |

| Cough Reflex Sensitivity | Patients with viral URTIs | 400 mg or 600 mg | Significantly reduced vs. placebo |

Key Experimental Protocols

The evaluation of mucoactive agents like guaifenesin relies on specialized methodologies to quantify effects on mucus and its clearance.

3.1 Protocol: Sputum Rheology Analysis This protocol outlines the measurement of the viscoelastic properties of expectorated sputum.

-

Sputum Collection: Collect spontaneously expectorated sputum into a sterile container, avoiding saliva contamination. Process immediately or freeze at -80°C.

-

Sample Preparation: Thaw sample (if frozen) at room temperature. Gently mix to ensure homogeneity. A small aliquot (e.g., 50-100 µL) is loaded onto the rheometer.

-

Instrumentation: Utilize a cone-and-plate or parallel-plate rheometer capable of oscillatory measurements.

-

Oscillatory Shear Testing: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain within the linear viscoelastic region. This determines the storage modulus (G', elasticity) and loss modulus (G'', viscosity).

-

Data Analysis: Compare the G' and G'' values at physiologically relevant frequencies (e.g., 1 rad/s for ciliary transport, 100 rad/s for cough) between treatment and placebo groups.

References

Preliminary Research on the Non-Expectorant Effects of Guaifenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely recognized expectorant, has demonstrated a range of pharmacological activities beyond its effects on respiratory secretions. Preliminary research indicates its potential as a muscle relaxant, anticonvulsant, analgesic, and anxiolytic agent. This technical guide provides a comprehensive overview of the existing preclinical and clinical data on these non-expectorant effects, detailing experimental methodologies and summarizing quantitative findings. The underlying mechanism for these diverse effects is hypothesized to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system excitability.

Muscle Relaxant Effects

Guaifenesin has a history of use as a centrally acting muscle relaxant in veterinary medicine and has been investigated for similar properties in humans.[1]

Quantitative Data

| Study Type | Subject | Dosing Regimen | Outcome Measures | Results | Reference |

| Phase II Clinical Trial | Human adults with upper back, neck, or shoulder pain and muscle spasm | Guaifenesin 600 mg BID or 1200 mg BID for 7 days | Muscle Spasm Score (0-10) | 1200 mg BID showed a 25% greater reduction in mean muscle spasm score over placebo (not statistically significant). | [2] |

| Phase II Clinical Trial | Human adults with upper back, neck, or shoulder pain and muscle spasm | Guaifenesin 600 mg BID or 1200 mg BID for 7 days | Muscle Relaxation Score (0-4) | 1200 mg BID showed a trend towards greater muscle relaxation compared to placebo. | [2] |

| Veterinary Study | Donkeys | Intravenous infusion until recumbency | Recumbency Dose | Mean dose of 131 mg/kg. | [3] |

| Veterinary Study | Horses | Intravenous infusion until recumbency | Recumbency Dose | Mean dose of 211 mg/kg. | [3] |

Experimental Protocols

1.2.1. Human Study: Upper Back, Neck, and Shoulder Pain

-

Study Design: A multicenter, placebo-controlled, repeat-dose, parallel-group study was conducted.

-

Participants: Adults experiencing acute pain and muscle spasm in their upper back, neck, or shoulder.

-

Intervention: Participants were randomly assigned to receive guaifenesin (600 mg or 1200 mg) or a matched placebo twice daily (BID) for 7 days.

-

Primary Endpoint: The primary outcome was the change from baseline in muscle spasm, measured using an 11-point numeric rating scale (0=not present to 10=unbearable). This was recorded twice daily and averaged over the 7-day treatment period.

-

Secondary Endpoints: Other measures included muscle tension, pain, discomfort, and relaxation, also rated on numerical scales.

1.2.2. Animal Study: Neuromuscular Coordination (Rotarod Test)

-

Apparatus: A commercially available rotarod apparatus for mice.

-

Procedure:

-

Mice are trained to remain on the rotating rod at a constant speed (e.g., 20 rpm) for a set duration (e.g., >60 seconds) 24 hours prior to the test.

-

On the test day, baseline performance (time spent on the rod) is measured.

-

Guaifenesin or a vehicle control is administered intraperitoneally.

-

At a set time post-administration (e.g., 30 minutes), the mice are re-tested on the rotarod.

-

The time each mouse remains on the rotating rod is recorded. A decrease in the time spent on the rod compared to baseline and the control group indicates reduced neuromuscular coordination and potential muscle relaxant effects.

-

Visualization

References

- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacokinetics and cardiopulmonary effects of guaifenesin in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying Guaifenesin in Biological Samples: A Detailed Guide for Researchers

Introduction

Guaifenesin, a widely used expectorant, requires accurate and reliable quantification in biological matrices for pharmacokinetic analysis, bioequivalence studies, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of guaifenesin in biological samples, primarily focusing on human plasma. The methodologies covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.

Analytical Methods for Guaifenesin Quantification

The determination of guaifenesin in biological samples can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are suitable for quantifying guaifenesin in pharmaceutical dosage forms and can be adapted for biological samples.[1][2] These methods are generally robust and cost-effective.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[3][4] This method is preferred for pharmacokinetic studies where low detection limits are crucial.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the investigation of guaifenesin metabolism, particularly in urine samples.[5]

This guide will focus on the more prevalent and highly validated HPLC and LC-MS/MS methods for plasma samples.

Experimental Workflows and Protocols

A critical aspect of quantifying drugs in biological samples is the sample preparation stage, which aims to extract the analyte of interest from the complex matrix and minimize interference. The two primary extraction techniques for guaifenesin are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Workflow for Sample Preparation and Analysis

The general workflow for analyzing guaifenesin in biological samples involves sample collection, extraction, chromatographic separation, detection, and data analysis.

Caption: General experimental workflow for the quantification of guaifenesin in biological samples.

Application Note 1: Quantification of Guaifenesin in Human Plasma using LC-MS/MS

This application note details a robust and sensitive LC-MS/MS method for the determination of guaifenesin in human plasma. The use of a stable isotope-labeled internal standard (IS), such as guaifenesin-d3, is recommended to ensure accuracy and precision.

Protocol: LC-MS/MS Method

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of human plasma, add the internal standard solution (e.g., guaifenesin-d3).

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute guaifenesin and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Caption: Solid-Phase Extraction (SPE) workflow for guaifenesin from plasma.

2. Chromatographic and Mass Spectrometric Conditions

-

HPLC System: A standard HPLC system capable of delivering a precise and stable flow.

-

Analytical Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).

-

Flow Rate: A typical flow rate is between 0.6 and 0.8 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for guaifenesin and its internal standard are monitored. For example, m/z 199.1 → 125 for guaifenesin.

Quantitative Data Summary: LC-MS/MS Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Internal Standard | Guaifenesin-d3 | Glibenclamide | Verapamil |

| Linearity Range | 8 - 2200 ng/mL | 23.97 - 6001.15 ng/mL | 10 - 5000 µg/L |

| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 23.97 ng/mL | 10 µg/L |

| Recovery | Not Specified | 102.83% | 97% - 108% |

| Intra-day Precision (RSD) | Not Specified | < 5% | < 11% |

| Inter-day Precision (RSD) | Not Specified | < 5% | < 11% |

Application Note 2: Quantification of Guaifenesin in Human Plasma using HPLC-UV

This application note describes a validated HPLC method with UV detection for the quantification of guaifenesin in human plasma. This method is suitable for studies where the expected concentrations of guaifenesin are higher.

Protocol: HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To a plasma sample, add the internal standard solution (e.g., mephenesin).

-

Adjust the pH of the plasma to 6.9-7.1.

-

Add an extraction solvent mixture, such as methanol-methylene chloride (5:95, v/v).

-

Vortex the mixture to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for guaifenesin from plasma.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Analytical Column: A µBondapak C18 column or equivalent.

-

Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer. For example, methanol-acetonitrile-phosphate buffer (0.05 M) (11:11:78, v/v/v) containing heptane sulfonic acid and glacial acetic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where guaifenesin shows significant absorbance, such as 228 nm or 260 nm.

Quantitative Data Summary: HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix/Dosage Form | Human Plasma | Bulk and Pharmaceutical Dosage | Pharmaceutical Substance and Product |

| Extraction Method | Liquid-Liquid Extraction | Not Applicable | Not Applicable |

| Internal Standard | Mephenesin | Not Specified | Not Specified |

| Linearity Range | 50 - 1000 ng/mL & 1 - 4 µg/mL | 10 - 35 µg/mL | 50 - 150 µg/mL |

| Lower Limit of Quantification (LOQ) | 50 ng/mL | 0.78 µg/mL | 0.025 µg/mL |

| Recovery | 88.6% - 97.6% | Not Specified | 99.55% |

| Intra-day Precision (RSD) | 4.8% - 8.7% | Not Specified | < 2% |

| Inter-day Precision (RSD) | 5.0% - 8.4% | Not Specified | < 2% |

Method Validation

All analytical methods for the quantification of drugs in biological samples must be thoroughly validated to ensure their reliability. Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed as intra-day and inter-day precision.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The relationship between these key validation parameters is crucial for a robust bioanalytical method.

Caption: Key parameters for bioanalytical method validation.

The quantification of guaifenesin in biological samples can be reliably achieved using either LC-MS/MS or HPLC-UV methods. LC-MS/MS offers superior sensitivity and is the method of choice for pharmacokinetic studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for applications where higher concentrations are expected. The selection of the appropriate method and careful validation are paramount to obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for HPLC Analysis of Guaifenesin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Guaifenesin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control, stability studies, and research and development.

Introduction

Guaifenesin is an expectorant commonly used in cough and cold medications to help loosen and clear mucus from the airways. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Guaifenesin. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.

This document outlines several validated RP-HPLC methods for the determination of Guaifenesin, providing a comparative summary of their chromatographic conditions and detailed experimental protocols.

Comparative Summary of HPLC Methods

The following table summarizes the key parameters of different HPLC methods for the analysis of Guaifenesin, allowing for easy comparison and selection of the most suitable method for a specific application.

| Parameter | Method 1 | Method 2 | Method 3 (USP Legacy) | Method 4 |

| Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm)[1] | CAPCELL C18 (250 x 4.6 mm, 5 µm)[2] | Legacy L1 C18 (150 x 4.6 mm, 5 µm)[3] | Cosmosil C18 (100 x 2.1 mm, 5 µm)[4][5] |

| Mobile Phase | Sodium Dihydrogen Phosphate Buffer: Acetonitrile (30:70 v/v), pH 5.5 | Methanol: Water (50:50 v/v) | Methanol: Water: Acetic Acid (40:60:1.5 v/v/v) | Phosphate Buffer: Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 277 nm | 209 nm | 270 nm | 232 nm |

| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |

| Temperature | Ambient | Ambient | Not Specified | 30°C |

| Retention Time (min) | ~3.5 | Not Specified | Not Specified | ~2.8 |

| Linearity Range | 4.0–24.0 µg/mL | 50-150 µg/mL | Not Specified | Not Specified |

Experimental Protocols

Method 1: Analysis of Guaifenesin and Phenylephrine

This method is suitable for the simultaneous estimation of Guaifenesin and Phenylephrine in tablet dosage forms.

1. Materials and Reagents:

-

Guaifenesin and Phenylephrine reference standards

-

HPLC grade Acetonitrile

-

Sodium Dihydrogen Phosphate

-

Orthophosphoric acid (for pH adjustment)

-

HPLC grade water

-

0.2 µm nylon filter

2. Chromatographic Conditions:

-

Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Prepare a mixture of Sodium Dihydrogen Phosphate buffer and Acetonitrile in the ratio of 30:70 (v/v). Adjust the pH of the buffer to 5.5 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 277 nm

-

Injection Volume: 20 µL

3. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Guaifenesin and Phenylephrine reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in 20 mL of HPLC grade Acetonitrile and sonicate for 10 minutes. Make up the volume to 100 mL with Acetonitrile.

-

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to a known amount of Guaifenesin into a 1000 mL volumetric flask. Add 200 mL of Acetonitrile and sonicate for 20 minutes. Filter the solution through Whatman #41 filter paper and wash the residue with Acetonitrile. Combine the filtrates and make up the volume to 1000 mL with Acetonitrile. Further dilutions can be made to fit within the calibration range.

4. Procedure:

-

Filter the mobile phase and all solutions through a 0.2 µm nylon filter and degas before use.

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of Guaifenesin in the sample by comparing the peak area with that of the standard.

Method 2: Simple Isocratic Method for Guaifenesin

This method provides a simple and economic approach for the estimation of Guaifenesin in pharmaceutical substances and products.

1. Materials and Reagents:

-

Guaifenesin reference standard

-

HPLC grade Methanol

-

HPLC grade water

2. Chromatographic Conditions:

-

Column: CAPCELL C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol: Water (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 209 nm

3. Preparation of Solutions:

-

Diluent: Methanol: Water (50:50 v/v)

-

Standard Solution (100 µg/mL): Accurately weigh 100 mg of Guaifenesin and transfer it into a 10 mL volumetric flask. Add diluent to make up the volume and sonicate for 5 minutes. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the diluent.

-

Sample Preparation (Tablets): Triturate 20 tablets. Weigh an amount of powder equivalent to 100 mg of Guaifenesin and transfer it to a 10 mL volumetric flask. Add diluent and sonicate for 5 minutes. Make up the volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the diluent.

4. Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the prepared standard and sample solutions.

-

Identify and quantify the Guaifenesin peak based on the retention time and peak area of the standard.

Visualizations

References

Application Notes & Protocols: Utilizing Guaifenesin in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guaifenesin as a model compound for in vitro and in vivo drug metabolism studies. While not a specific probe for a particular cytochrome P450 (CYP) enzyme, its well-characterized metabolic pathways make it a useful substrate for educational and research purposes in understanding hepatic clearance mechanisms.

Introduction

Guaifenesin, an expectorant widely used in cough and cold medications, undergoes rapid and extensive metabolism in the liver.[1][2] Its primary metabolic routes include oxidation and O-demethylation.[2][3] The major inactive metabolites are β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin.[1] Due to its metabolic profile, guaifenesin can be employed as a model substrate to investigate general hepatic metabolism and to develop and validate bioanalytical methods for quantifying parent drugs and their metabolites. It is important to note that guaifenesin is not considered a selective probe for any specific CYP450 isoform and is not known to be an inhibitor or inducer of the CYP system.

Data Presentation: Pharmacokinetic Properties of Guaifenesin

The following table summarizes the key pharmacokinetic parameters of guaifenesin in healthy adult subjects. These values are essential for designing and interpreting drug metabolism studies.

| Pharmacokinetic Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | Varies with dose | |

| Time to Cmax (Tmax) | Approximately 0.5 - 1.69 hours | |

| Plasma Elimination Half-Life (t½) | Approximately 1 hour | |

| Volume of Distribution (Vd) | 116 L | |

| Mean Clearance | 94.8 L/hr |

Experimental Protocols

Detailed methodologies for key experiments involving guaifenesin in drug metabolism studies are provided below.

1. In Vitro Metabolism of Guaifenesin using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of guaifenesin in human liver microsomes (HLM).

-

Objective: To determine the rate of guaifenesin metabolism and identify the resulting metabolites.

-

Materials:

-

Guaifenesin

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a stock solution of guaifenesin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final protein concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and guaifenesin (at a final concentration of 1 µM) to the pre-incubated HLM solution.

-